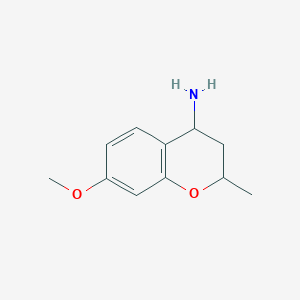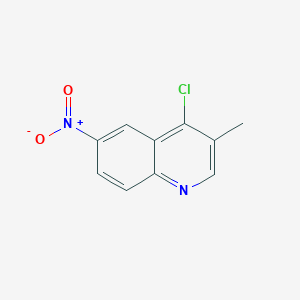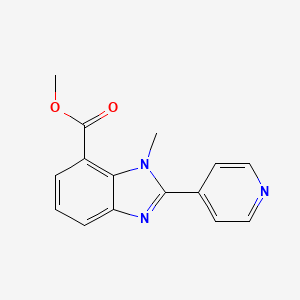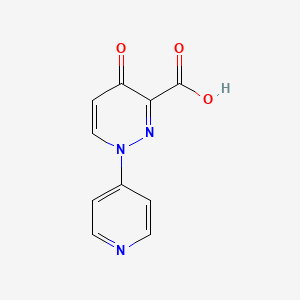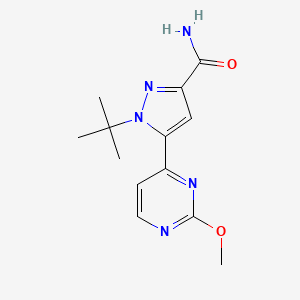
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a methoxypyrimidinyl group, and a carboxamide group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the methoxypyrimidinyl group: This can be done through a nucleophilic substitution reaction using methoxypyrimidine derivatives and suitable leaving groups.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or amide source under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring and the methoxypyrimidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.
Interacting with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Tert-butyl-5-(2-chloropyrimidin-4-yl)pyrazole-3-carboxamide
- 1-Tert-butyl-5-(2-fluoropyrimidin-4-yl)pyrazole-3-carboxamide
- 1-Tert-butyl-5-(2-hydroxypyrimidin-4-yl)pyrazole-3-carboxamide
Uniqueness
1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide is unique due to the presence of the methoxypyrimidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H17N5O2 |
|---|---|
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
1-tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)18-10(7-9(17-18)11(14)19)8-5-6-15-12(16-8)20-4/h5-7H,1-4H3,(H2,14,19) |
Clave InChI |
YIGPUXRGBBZKJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=CC(=N1)C(=O)N)C2=NC(=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


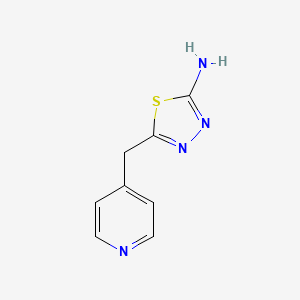
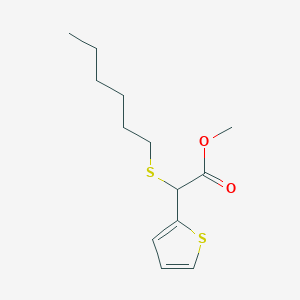
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
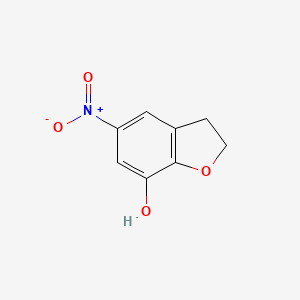
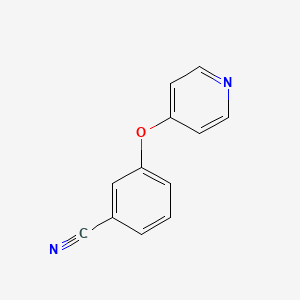
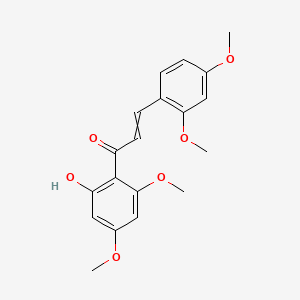

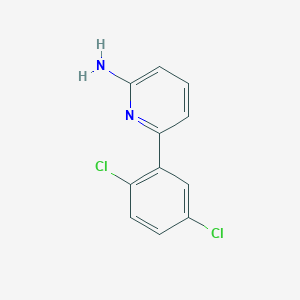
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
